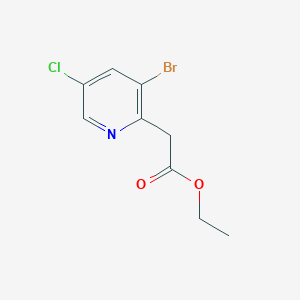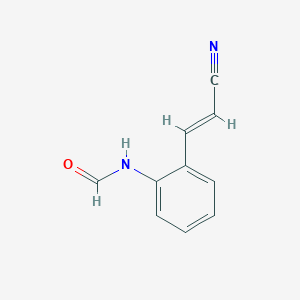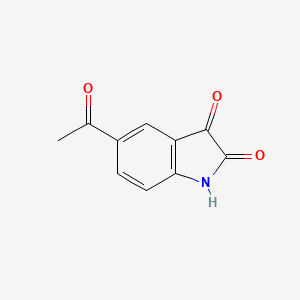![molecular formula C8H5NO3S B13036186 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid typically involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures . Another method involves the reaction of 7-bromothieno[3,2-c]pyridine-4(5H)-one with copper(I) cyanide in N,N-dimethylformamide (DMF) under reflux conditions, followed by treatment with hydrochloric acid and iron(III) chloride .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products: The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted thieno[2,3-c]pyridine compounds.
Scientific Research Applications
7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential anti-inflammatory and anticancer properties.
Medicine: It is explored as a candidate for drug development due to its biological activities.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on cellular pathways involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
4-Hydroxythieno[2,3-d]pyrimidine derivatives: These compounds share a similar thieno[2,3] core structure but differ in their functional groups and biological activities.
2-(3’,4’,5’-Trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: These derivatives are studied for their antiproliferative activity against cancer cells.
Uniqueness: 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid is unique due to its specific hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H5NO3S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
7-oxo-6H-thieno[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-6-4(1-2-13-6)5(3-9-7)8(11)12/h1-3H,(H,9,10)(H,11,12) |
InChI Key |
HMFCVIXXVCXBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CNC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)





![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)


